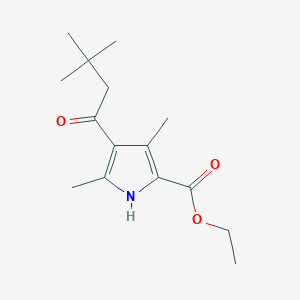![molecular formula C17H19N5O2S B5557644 6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)
6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, starting with simpler precursors. A method involves the Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, indicating a potential pathway for synthesizing similar compounds (Rao, Mai, & Song, 2017). Another approach for related compounds involves nucleophilic substitution reactions, showcasing the diversity of synthetic routes available for such complex structures (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Structure Analysis
The molecular structure of 6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one likely features significant intramolecular interactions, such as hydrogen bonding, which could influence its reactivity and physical properties. The structure of similar compounds has been elucidated using X-ray crystallography, providing insights into the arrangement of the molecular framework and the potential for intermolecular interactions (Hu, Zhu, & Chen, 2007).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Metabolism
Compounds with structural features similar to the specified chemical have been extensively studied for their roles in medicinal chemistry, particularly as inhibitors or agents in treating various conditions. For instance, studies on imidazoles and piperidines often explore their pharmacokinetics, metabolism, and potential therapeutic applications.
Metabolism and Disposition Studies : Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolism and disposition of therapeutic agents. This compound's metabolism was extensively studied, showing significant elimination via feces and highlighting the complex metabolic pathways involved in drug disposition (Renzulli et al., 2011).
Pharmacokinetic Investigations : Another study on the pharmacokinetics and metabolism of dabigatran, a direct thrombin inhibitor, showcases the methodologies used to understand how drugs are processed in the body. Such studies are crucial for developing safe and effective therapeutic agents (Blech et al., 2008).
Wirkmechanismus
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(1-ethylimidazol-2-yl)piperidine-1-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-2-20-8-5-18-14(20)12-3-6-21(7-4-12)15(23)13-11-19-17-22(16(13)24)9-10-25-17/h5,8-12H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTOLHNOPAFMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CN=C4N(C3=O)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)



![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)